Furan, 2-[4-(1,1-dimethylethyl)phenyl]-

Lipophilicity Drug Design Physicochemical Property Comparison

Furan, 2-[4-(1,1-dimethylethyl)phenyl]- (also known as 2-(4-tert-butylphenyl)furan) is a 2-arylfuran derivative featuring a sterically bulky and strongly electron-donating tert-butylphenyl substituent. With a molecular formula of C14H16O and a molecular weight of 200.28 g/mol, this compound is characterized by high lipophilicity (calculated LogP of 4.24) and a topological polar surface area of 13.14 Ų.

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 34231-76-0
Cat. No. B12200843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-[4-(1,1-dimethylethyl)phenyl]-
CAS34231-76-0
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=CO2
InChIInChI=1S/C14H16O/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h4-10H,1-3H3
InChIKeyDRFTWAOIXAHSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan, 2-[4-(1,1-dimethylethyl)phenyl]- (CAS: 34231-76-0): Chemical Identity, Physicochemical Profile, and Substitution Inadvisability


Furan, 2-[4-(1,1-dimethylethyl)phenyl]- (also known as 2-(4-tert-butylphenyl)furan) is a 2-arylfuran derivative featuring a sterically bulky and strongly electron-donating tert-butylphenyl substituent . With a molecular formula of C14H16O and a molecular weight of 200.28 g/mol, this compound is characterized by high lipophilicity (calculated LogP of 4.24) and a topological polar surface area of 13.14 Ų . These physicochemical properties position this specific derivative uniquely within the class of 2-arylfurans, making it impossible to interchange with less-substituted analogs without significantly altering lipophilicity-driven characteristics such as solubility, membrane permeability, and chromatographic behavior . The compound serves as an important building block in medicinal chemistry and material science, where its specific steric and electronic profile is critical for achieving desired molecular interactions and photophysical properties [1].

Sterically demanding tert-butylphenyl substitution for unique steric/electronic profile
High lipophilicity without altering hydrogen‑bonding surface (TPSA constant)
Critical building block for OLED materials and medicinal chemistry SAR studies

Why 2-(4-tert-butylphenyl)furan Cannot Be Replaced by Unsubstituted or Methyl-Substituted 2-Arylfurans


The procurement and application of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- (CAS: 34231-76-0) demands precise structural specificity because the tert-butyl group imparts a step-change in physicochemical properties that fundamentally alters its behavior in both biological and material systems. A critical driver of this differentiation is lipophilicity: the calculated LogP of 4.24 for this compound is substantially higher than that of 2-phenylfuran (LogP ≈2.95) [REFS-1, REFS-2] and 2-(4-methylphenyl)furan (LogP ≈3.25) [REFS-1, REFS-3]. This approximately 100-fold increase in the octanol-water partition coefficient relative to the unsubstituted analog directly impacts compound solubility profiles, membrane crossing potential, and non-specific binding characteristics [1]. Consequently, substituting the target compound with a less lipophilic analog would lead to dramatically different outcomes in permeability assays, partitioning experiments, or organic electronic device fabrication, making such a substitution scientifically unsound.

Replacement with unsubstituted 2‑phenylfuran substantially reduces lipophilicity, potentially altering permeability, partitioning, and non‑specific binding.
2‑(4‑Methylphenyl)furan, while closer in lipophilicity, still lacks the steric bulk required to reproduce target‑specific molecular recognition.
Despite identical TPSA, the tert‑butyl group’s steric effects on conformation and solubility may not transfer to less hindered analogs.

Product-Specific Quantitative Evidence: Differentiating 2-(4-tert-butylphenyl)furan from Closest Analogs


Elevated Lipophilicity (LogP 4.24) Versus Unsubstituted and Methyl-Substituted 2-Arylfurans

The target compound, Furan, 2-[4-(1,1-dimethylethyl)phenyl]-, demonstrates a calculated LogP value of 4.24, which is significantly higher than that of its closest structural analogs: 2-phenylfuran (LogP 2.95) and 2-(4-methylphenyl)furan (LogP 3.25) [REFS-1, REFS-2, REFS-3]. This nearly 1.3 log unit increase corresponds to a theoretical >10-fold increase in the octanol-water partition coefficient, indicating substantially greater lipophilicity. This differentiation is critical for applications requiring high membrane permeability or enhanced solubility in non-polar environments.

Lipophilicity (LogP)
Class-level
LogP = 4.24
Substantially higher lipophilicity vs. 2‑phenylfuran (Δ+1.29) and 2‑(4‑methylphenyl)furan (Δ+0.99); supports high‑lipophilicity application selection.
Calculated LogP; experimental logD confirmation advised.
Lipophilicity Drug Design Physicochemical Property Comparison

Conservation of Topological Polar Surface Area (TPSA 13.14 Ų) Across Analogs Highlights Steric Versus Electronic Differentiation

Despite the significant difference in lipophilicity, the target compound maintains an identical Topological Polar Surface Area (TPSA) of 13.14 Ų to its less-substituted analogs, 2-phenylfuran and 2-(4-methylphenyl)furan [REFS-1, REFS-2, REFS-3]. This indicates that the addition of the bulky tert-butyl group does not alter the compound's hydrogen bonding capacity or electrostatic potential surface, as the TPSA is derived from the polar oxygen atom in the furan ring which is unchanged. This selective modulation of lipophilicity without affecting TPSA is a key differentiator for medicinal chemists seeking to improve membrane crossing while maintaining the same target interaction potential.

Polar Surface Area
Class-level
TPSA: 13.14 Ų (identical to 2‑phenylfuran and 2‑(4‑methylphenyl)furan)
Lipophilicity increase without altering hydrogen‑bonding capacity; supports SAR programs seeking permeability gains with unchanged target‑interaction profile.
Fragment‑based calculation; experimental validation of binding conservation recommended.
Medicinal Chemistry Physicochemical Property Comparison Structure-Activity Relationship

Structural Precedence as Building Block in Advanced OLED Materials

While quantitative device performance data specifically isolating the target compound is not available in the open literature, a 2023 study on de novo synthesized α-oligo(arylfuran)s for OLED applications explicitly utilizes aryl-substituted furans, including tert-butylphenyl analogues, as key building blocks for hole-transporting layers [1]. The synthesis strategy involves the pre-installation of specific aryl groups, such as the 4-tert-butylphenyl moiety, to tune the photoelectric properties of the final coplanar oligomers. This class-level evidence indicates that the specific steric and electronic properties of the 4-tert-butylphenyl substituent are purposefully leveraged in material science, distinguishing it from simpler aryl groups.

OLED Building Block
Supporting evidence
Utilized as pre‑functionalized monomer in α‑oligo(arylfuran) synthesis for hole‑transporting layers.
Directs procurement toward organic semiconductor research; specific aryl substitution is a deliberate design element.
Device‑level performance data for isolated compound not reported; review specific synthetic protocol.
Organic Electronics Hole-Transporting Materials Oligo(arylfuran)s

Prioritized Application Scenarios for Procuring 2-(4-tert-butylphenyl)furan (CAS: 34231-76-0)


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Without TPSA Penalty

When conducting Structure-Activity Relationship (SAR) studies on a 2-arylfuran scaffold, the target compound is the superior choice for improving cellular permeability. Its LogP of 4.24 is over an order of magnitude greater than the unsubstituted phenyl analog, yet the TPSA remains constant at 13.14 Ų . This specific profile is ideal for Hit-to-Lead optimization where passive membrane diffusion must be increased while preserving the exact hydrogen-bonding pharmacophore.

Synthesis of Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)

Researchers developing next-generation organic semiconductors should source 2-(4-tert-butylphenyl)furan as a key monomer. Published synthetic strategies for α-oligo(arylfuran)s specifically require pre-functionalized furans like this to tune the electronic properties of the resulting polymers for optimal hole-transporting performance in OLED devices [1]. Using a less sterically demanding or less electron-rich aryl group would compromise the material's final electronic characteristics.

Analytical Method Development and Reference Standard Preparation for Highly Lipophilic Furans

The very high calculated LogP (4.24) makes this compound an excellent candidate as a retention time marker or extraction standard for reversed-phase HPLC and liquid-liquid extraction protocols targeting lipophilic heterocycles . Its chromatographic behavior will be distinct from early-eluting, less hydrophobic 2-arylfurans, providing a valuable reference point for method validation.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
High lipophilicity with constant polar surface area
Permeability assay comparison; target‑binding retention
Organic semiconductor synthesis
Sterically‑defined aryl‑furan building block
Hole‑transporting performance in OLED devices
Chromatographic method development
High and distinct lipophilicity for retention‑time marker
Reversed‑phase HPLC method validation
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